1,3-Dioxoisoindolin-2-yl 2,2-difluoro-2-phenoxyacetate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate is an organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. The compound is known for its unique chemical structure, which includes a difluoro-phenoxyacetate group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate typically involves the reaction of phthalic anhydride with appropriate amines and phenoxyacetic acid derivatives. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of phthalic anhydride with amines under controlled conditions.
Wallach synthesis: This method involves the reaction of phthalic anhydride with amines in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetate moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines and thiols.
Major Products Formed
Oxidation products: Corresponding oxides and hydroxyl derivatives.
Reduction products: Alcohols and amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate is unique due to its difluoro-phenoxyacetate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H9F2NO5 |
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Molecular Weight |
333.24 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2,2-difluoro-2-phenoxyacetate |
InChI |
InChI=1S/C16H9F2NO5/c17-16(18,23-10-6-2-1-3-7-10)15(22)24-19-13(20)11-8-4-5-9-12(11)14(19)21/h1-9H |
InChI Key |
DNPBOSYNSZIBGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F |
Origin of Product |
United States |
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